3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid
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Overview
Description
3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid is an organic compound characterized by the presence of a chloro and methyl group on the phenyl ring, and a hydroxyl group on the benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid typically involves the reaction of 3-chloro-5-methylphenylboronic acid with a suitable benzoic acid derivative under specific conditions. The reaction is often carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-5-methylphenyl)-5-oxo-benzoic acid.
Reduction: Formation of 3-(5-Methylphenyl)-5-hydroxybenzoic acid.
Substitution: Formation of 3-(3-Amino-5-methylphenyl)-5-hydroxybenzoic acid or similar derivatives.
Scientific Research Applications
3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid involves its interaction with specific molecular targets. The chloro and hydroxyl groups play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-methylphenylboronic acid
- 3-Chloro-5-methylphenylcarbamate
- 3-Chloro-5-methylbenzeneboronic acid
Uniqueness
3-(3-Chloro-5-methylphenyl)-5-hydroxybenzoic acid is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and potential biological activities. Its structural features make it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3-(3-chloro-5-methylphenyl)-5-hydroxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO3/c1-8-2-9(5-12(15)3-8)10-4-11(14(17)18)7-13(16)6-10/h2-7,16H,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDSGRNLYCZNSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Cl)C2=CC(=CC(=C2)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60690325 |
Source
|
Record name | 3'-Chloro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261967-95-6 |
Source
|
Record name | 3'-Chloro-5-hydroxy-5'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60690325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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